(5-Thien-2-yl-1h-pyrazol-3-yl)methanol

Descripción general

Descripción

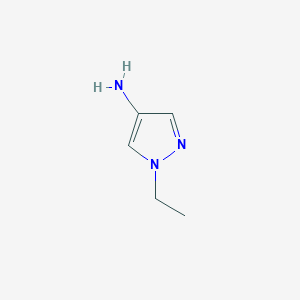

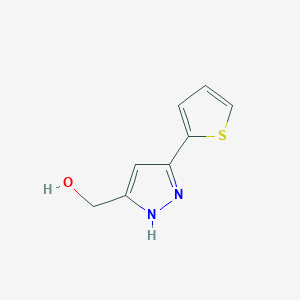

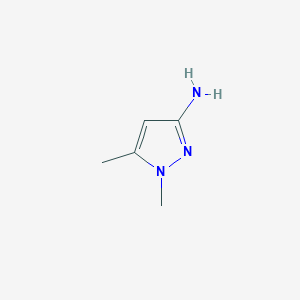

“(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is a chemical compound that belongs to the class of pyrazole derivatives. It is also known by the synonyms 3-(Hydroxymethyl)-5-(thien-2-yl)-1H-pyrazole, and 2-[3-(Hydroxymethyl)-1H-pyrazol-5-yl]thiophene .

Molecular Structure Analysis

The molecular weight of “(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is 180.23 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is a solid powder at ambient temperature . It has a boiling point of 126-128 degrees Celsius .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. A study published in MDPI mentions the synthesis of an osmium (VI) nitrido complex with [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, which exhibited a greater inhibitory effect on the cell viabilities of cervical, ovarian, and breast cancer cell lines compared to cisplatin .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, are known for their diverse pharmacological effects. A study highlighted in BMC Chemistry discusses the synthesis of hydrazine-coupled pyrazoles and their potent antileishmanial and antimalarial activities .

Synthesis and Functionalization

The compound serves as a building block in the synthesis and functionalization of pyrazole derivatives. IntechOpen provides insights into various methods, including transition-metal catalysts and photoredox reactions, for advancements in the fields of synthesis and functionalization of pyrazole derivatives .

Anti-proliferative Activity

According to a study found on SpringerLink, derivatives of the compound have shown anti-proliferative activity in LNCaP and PC-3 cell lines, indicating potential applications in cancer treatment .

Chemical Synthesis

The compound is used in chemical synthesis to create a series of derivatives such as 5-pyrazolyl, isoxazolyl, and pyrimidinyl via synthesized chalcone, as mentioned in another SpringerLink article .

Commercial Availability

For research purposes, [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol is commercially available and can be sourced from suppliers like MilliporeSigma, which provides technical documents and related peer-reviewed papers .

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It is classified as hazardous by the 2012 osha hazard communication standard, with specific target organ toxicity to the respiratory system .

Mode of Action

It is known that pyrazoles, a class of compounds to which this compound belongs, can undergo nucleophilic addition-elimination reactions . This suggests that (5-Thien-2-yl-1h-pyrazol-3-yl)methanol might interact with its targets through similar chemical reactions.

Biochemical Pathways

Pyrazoles are known to have diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid powder at ambient temperature , which could influence its bioavailability.

Result of Action

It is known that the compound is hazardous and may cause respiratory irritation .

Action Environment

The action of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol can be influenced by environmental factors. For instance, it is recommended to handle the compound only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, the compound should be stored in a well-ventilated place with the container kept tightly closed .

Propiedades

IUPAC Name |

(3-thiophen-2-yl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPYGRUIEXRXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427616 | |

| Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Thien-2-yl-1h-pyrazol-3-yl)methanol | |

CAS RN |

852228-02-5 | |

| Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of the osmium(VI) nitrido complex containing [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol?

A1: Unlike some metal-based anticancer agents, this osmium(VI) nitrido complex, specifically Na[OsVI(N)(tpm)2] where tpm is [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, does not directly bind to DNA [, ]. Instead, it exerts its anticancer activity by modulating protein homeostasis within cancer cells [, ]. This disruption affects several crucial cellular processes:

- Protein Transport, DNA Metabolism, and Oxidative Stress: The complex alters the expression of proteins involved in these pathways, leading to cellular stress [, ].

- Mitochondrial Dysfunction: By affecting protein expression, the complex disrupts mitochondrial function, a key organelle for energy production and cell survival, further contributing to cellular oxidative stress [].

- Apoptosis Induction: This disruption of cellular processes culminates in the activation of caspase-mediated apoptosis, a programmed cell death pathway, ultimately leading to cancer cell death [, ].

Q2: How does the structure of the [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol-based osmium complex relate to its anticancer activity?

A2: While the provided research [, ] focuses on the overall mechanism of the complex Na[OsVI(N)(tpm)2], it doesn't delve into specific structure-activity relationship (SAR) studies. To fully understand the role of [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol in the complex's anticancer activity, further research is needed. Future investigations could explore:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

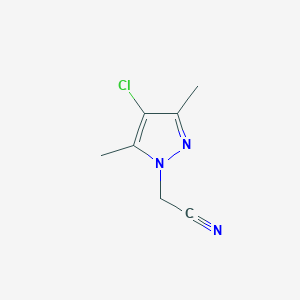

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)